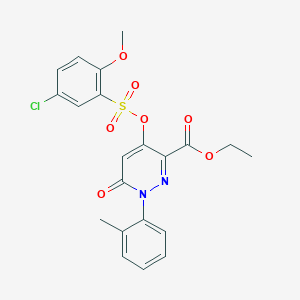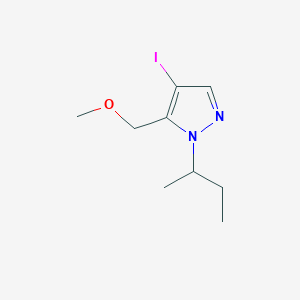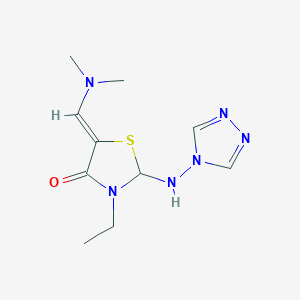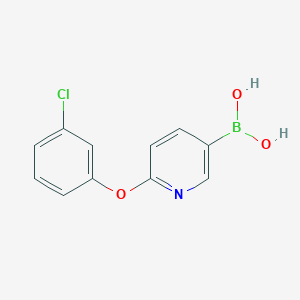
Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C12H9FN2O2. It is a pyrimidine derivative, characterized by the presence of a fluorophenyl group at the 4-position and a carboxylate ester group at the 2-position of the pyrimidine ring
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound’s potential inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway suggests that it may impact these cellular processes .
Pharmacokinetics
The pharmacokinetic properties of Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests moderate to high bioavailability .
Result of Action
It is suggested that the compound may exhibit neuroprotective and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate typically involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . The reaction can be summarized as follows:
Condensation Reaction: 4-fluorobenzaldehyde + ethyl acetoacetate + urea + HCl (catalyst) → this compound
Reaction Conditions: Reflux in ethanol for 5-6 hours, followed by cooling and filtration.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different substituents at the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)pyrimidine-2-carboxylic acid.
Reduction: Formation of 4-(4-fluorophenyl)pyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-chlorophenyl)pyrimidine-2-carboxylate
- Methyl 4-(4-bromophenyl)pyrimidine-2-carboxylate
- Methyl 4-(4-methylphenyl)pyrimidine-2-carboxylate
Uniqueness
Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in drug design .
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)11-14-7-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBERHMNLNASCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)
![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2761507.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)

![N-(3-Phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)

![6-methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2761515.png)
![5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B2761518.png)
dimethylsilane](/img/structure/B2761520.png)


![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2761524.png)


